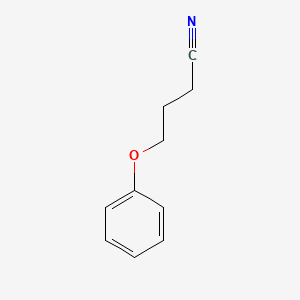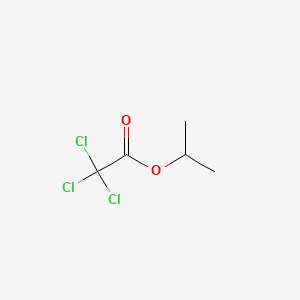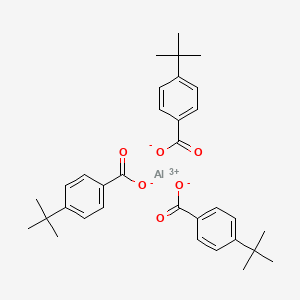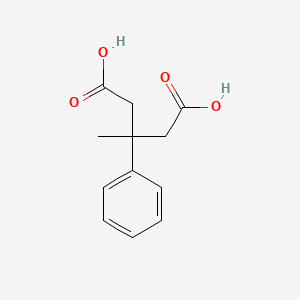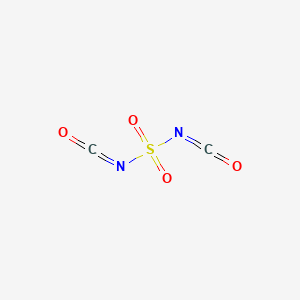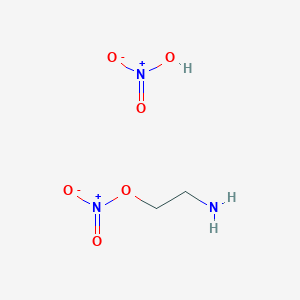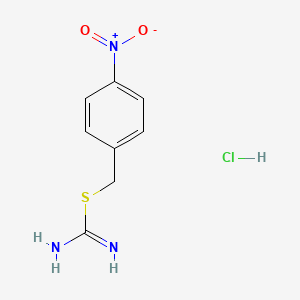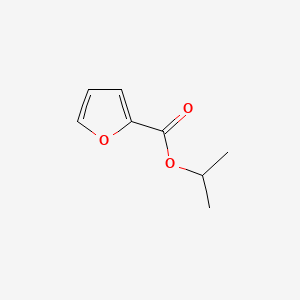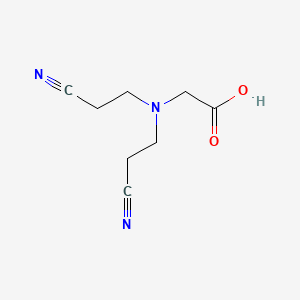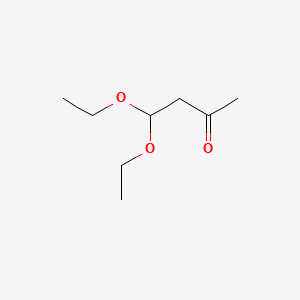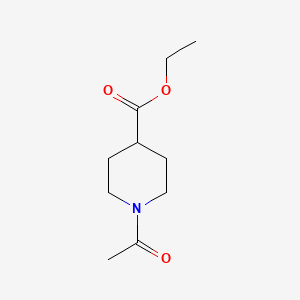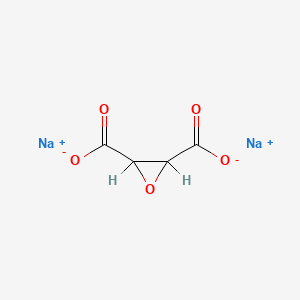
Disodium epoxysuccinate
説明
- Disodium epoxysuccinate is a chemical compound with the formula C4H2Na2O5.
- It is also known as disodium oxirane-2,3-dicarboxylate or 2,3-epoxysuccinic acid disodium salt.
- This compound has applications in research, pilot-scale, and production settings.
Synthesis Analysis
- Disodium epoxysuccinate is synthesized by reacting succinic acid with epichlorohydrin and sodium hydroxide.
- The resulting product is then purified using techniques such as precipitation and filtration.
Molecular Structure Analysis
- The molecular formula of disodium epoxysuccinate is C4H2Na2O5.
- It is an amorphous compound with a structure confirmed by FTIR, 1HNMR, and X-ray diffraction.
Chemical Reactions Analysis
- Disodium epoxysuccinate hydrolyzes cis-epoxysuccinic acid to form d (−)-tartaric acid or l (+)-tartaric acid.
- The catalytic mechanism involves essential residues and a zinc ion.
Physical And Chemical Properties Analysis
- The compound has a molecular weight of 176.04 g/mol.
- It exhibits calcium-ion chelating ability, dispersion capacity, and buffer capacity.
- Safety: Harmful if inhaled; may cause damage to respiratory organs through prolonged exposure.
科学的研究の応用
Hydrogenolysis in Solid-to-Solid State
Disodium trans-epoxysuccinate's hydrogenolysis to malate in a solid-to-solid state was investigated with supported Pd catalysts. This process, conducted at 100°C, is significant for its lower reaction temperature compared to the melting points of the epoxide and malate, leading to nearly quantitative formation of malate, especially when carbon is used as the support for Pd (Kitamura & Harada, 1999).
Scale-inhibiting Properties
Disodium polyepoxysuccinate, synthesized from disodium epoxysuccinate, effectively inhibits the formation of scale. Its synthesis and optimal conditions for scale inhibition were explored, demonstrating its potential as a scale inhibitor (Feng, 2001).
Enzymatic Applications
Cis-epoxysuccinate hydrolase from Nocardia tartaricans was used to hydrolyze disodium cis-epoxysuccinate to disodium l-(+)-tartrate, a pure enantiomer. This enzyme's activities were determined using flow calorimetry, highlighting its efficiency in bioconversion processes (Vikartovská et al., 2004).
Polymer Synthesis
A study synthesized a new scale inhibitor from disodium epoxysuccinate and other components, exploring the effects of various synthesis conditions. This research contributes to the development of novel polymers with potential industrial applications (Xiao & Yi, 2005).
Optimization of Production Conditions
Research focused on optimizing production conditions for cis-epoxysuccinic acid hydrolase, using response surface methodology. This approach enhances enzyme production and could be crucial for industrial applications (Li et al., 2008).
Biodegradable Polymer Research
Disodium epoxysuccinate was used in the synthesis of biodegradable non-phosphor detergent builders, demonstrating high calcium-ion chelating ability and excellent biodegradability. This research positions these copolymers as effective, environmentally friendly detergent builders (Zhu et al., 2014).
将来の方向性
- Further research could explore its applications in biodegradable detergents and other environmentally friendly products.
I hope this analysis provides a comprehensive overview of Disodium epoxysuccinate! 🌟
特性
IUPAC Name |
disodium;oxirane-2,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O5.2Na/c5-3(6)1-2(9-1)4(7)8;;/h1-2H,(H,5,6)(H,7,8);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOOBCDRJMPBXQP-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(O1)C(=O)[O-])C(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Na2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3272-11-5 (Parent) | |
| Record name | 2,3-Oxiranedicarboxylic acid, sodium salt (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040618186 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9068241 | |
| Record name | Disodium epoxysuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9068241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Disodium epoxysuccinate | |
CAS RN |
40618-18-6, 109578-44-1 | |
| Record name | 2,3-Oxiranedicarboxylic acid, sodium salt (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040618186 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Oxiranedicarboxylic acid, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Disodium epoxysuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9068241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium epoxysuccinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.987 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-OXIRANEDICARBOXYLIC ACID, DISODIUM SALT, HOMOPOLYMER | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



